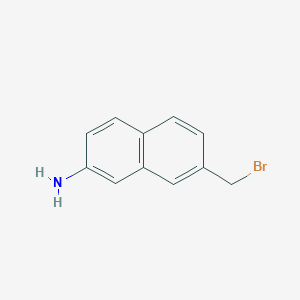

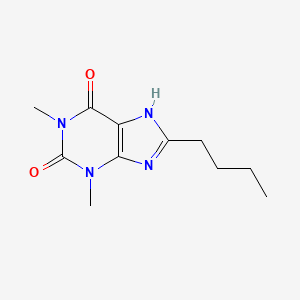

8-Butyltheophylline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Butyltheophylline is a derivative of the xanthine alkaloid theophylline. It is structurally characterized by the addition of a butyl group at the 8th position of the theophylline molecule. The compound has the molecular formula C11H16N4O2 and a molecular weight of 236.27 g/mol . Theophylline and its derivatives are known for their stimulant properties and are commonly used in medical and research applications.

Métodos De Preparación

The synthesis of 8-Butyltheophylline typically involves the modification of the xanthine skeleton. One common method includes the cross-coupling of 8-bromo-7-butyltheophylline with amino-acid methyl or t-butyl ester hydrochlorides in the presence of a catalytic system such as Pd(OAc)2·XantPhos and Cs2CO3 with microwave activation

Análisis De Reacciones Químicas

8-Butyltheophylline undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in cross-coupling reactions, such as Heck, Suzuki, and Sonogashira reactions, to introduce various substituents at the C-8 position.

Oxidation and Reduction:

Common Reagents and Conditions: Typical reagents include Pd(OAc)2, XantPhos, and Cs2CO3, with microwave activation being a common condition.

Aplicaciones Científicas De Investigación

8-Butyltheophylline has several applications in scientific research:

Medicine: While not as widely used as theophylline, this compound and its derivatives are explored for their potential therapeutic effects, including their stimulant properties.

Mecanismo De Acción

The mechanism of action of 8-Butyltheophylline is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, which leads to an increase in intracellular cyclic AMP levels. This results in the relaxation of smooth muscle, particularly in the bronchial airways and pulmonary blood vessels . Additionally, it blocks adenosine receptors, reducing airway responsiveness to histamine, methacholine, adenosine, and allergens .

Comparación Con Compuestos Similares

8-Butyltheophylline can be compared to other xanthine derivatives such as:

Theophylline: The parent compound, widely used in the treatment of respiratory diseases.

Caffeine: Another xanthine derivative known for its stimulant properties.

8-Chlorotheophylline: Used in combination with diphenhydramine as an antiemetic.

7-Butyltheophylline: A similar compound with a butyl group at the 7th position.

This compound is unique due to its specific substitution at the C-8 position, which can significantly alter its biological activity and stability compared to other xanthine derivatives .

Propiedades

Número CAS |

35873-40-6 |

|---|---|

Fórmula molecular |

C11H16N4O2 |

Peso molecular |

236.27 g/mol |

Nombre IUPAC |

8-butyl-1,3-dimethyl-7H-purine-2,6-dione |

InChI |

InChI=1S/C11H16N4O2/c1-4-5-6-7-12-8-9(13-7)14(2)11(17)15(3)10(8)16/h4-6H2,1-3H3,(H,12,13) |

Clave InChI |

VPISOLDSBFMXDM-UHFFFAOYSA-N |

SMILES canónico |

CCCCC1=NC2=C(N1)C(=O)N(C(=O)N2C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11873235.png)

![2-[2-Hydroxyethyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B11873240.png)

![2-(Azepan-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B11873275.png)

![11-Fluoroindolo[1,2-B]isoquinoline](/img/structure/B11873276.png)

![n-Hexyl-7-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11873285.png)

![4-Chloro-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11873290.png)